Cas no 865593-72-2 (2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate)
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- IFLab1_005966
- 865593-72-2
- IDI1_011369
- F1452-0099
- HMS1428P04
- AKOS002273842
- (2-oxo-2-thiophen-2-ylethyl) 6,8-dibromo-2-oxochromene-3-carboxylate
-
- Inchi: 1S/C16H8Br2O5S/c17-9-4-8-5-10(16(21)23-14(8)11(18)6-9)15(20)22-7-12(19)13-2-1-3-24-13/h1-6H,7H2
- InChI Key: QDWMODMAKUKNKL-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C=C(C(=O)OCC(C3=CC=CS3)=O)C(=O)OC=21)Br
Computed Properties
- Exact Mass: 471.84387g/mol
- Monoisotopic Mass: 469.84592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 97.9Ų
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1452-0099-2μmol |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-5μmol |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-10μmol |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-20μmol |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-1mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-2mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-3mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-4mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-5mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1452-0099-10mg |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
865593-72-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Introduction to 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 865593-72-2)
2-Oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 865593-72-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromenes, which are characterized by their fused benzene and pyran rings. The presence of bromine atoms and a thiophene moiety in its structure imparts unique chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The chemical structure of 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is particularly noteworthy due to its intricate arrangement of functional groups. The chromene core, which is a common scaffold in natural products and synthetic compounds, provides a rigid and planar structure that can interact with biological targets in specific ways. The bromine substituents at the 6 and 8 positions enhance the compound's lipophilicity, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the thiophene moiety introduces a heterocyclic aromatic ring that can participate in π-stacking interactions with protein targets.
Recent studies have explored the potential therapeutic applications of 2-Oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's anticancer properties. Research has demonstrated that 2-Oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings have led to further investigations into its potential as a chemotherapeutic agent.
In addition to its biological activities, the synthesis of 2-Oxo-2-(thiophen-2-y l)ethyl 6,8-dibromo - 2 - oxo - 2H - chromene - 3 - carboxylate has been optimized to improve yield and purity. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste generation.
The physicochemical properties of 2-Oxo - 2 - (thiophen - 2 - yl )ethyl 6 , 8 - dibromo - 2 - oxo - 2H - chromene - 3 - carboxylate have also been extensively studied. It is a solid at room temperature with a melting point ranging from 145°C to 147°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays. Its stability under various conditions has been evaluated, showing good resistance to degradation under neutral pH conditions but some sensitivity to strong acids and bases.
To further understand the biological activity of 2-Oxo - 2 - (thiophen - 2 - yl )ethyl 6 , 8 - dibromo - 2 - oxo - 2H - chromene - 3 - carboxylate, computational methods have been employed to predict its binding interactions with target proteins. Molecular docking studies have identified several key residues in the active sites of enzymes such as cyclooxygenase (COX) and topoisomerase II that are involved in these interactions. These insights have guided the design of more potent analogs with improved selectivity and reduced side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Oxo - 2 -(thiophen - 2-y l)ethyl 6 ,8-d ibromo - 2-o xo - 2H-c hromene –3-c arboxy late. Preliminary results from phase I trials have shown promising outcomes with no major adverse effects reported at therapeutic doses. The next phase will focus on optimizing dosing regimens and assessing long-term safety profiles.
In conclusion, 2-Oxo –( thiophen – yl )et hyl –d ibromo – ox o – ch rom ene – car boxy late (CAS No. 865593–7–7) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development. As our understanding deepens, this compound may play a significant role in addressing unmet medical needs in areas such as inflammation and cancer.
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